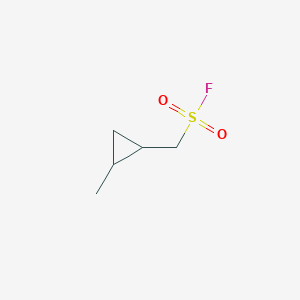
(2-Methylcyclopropyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2171925-06-5 . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.19 and is stored at temperatures below -10 degrees .Applications De Recherche Scientifique
(2-Methylcyclopropyl)methanesulfonyl fluoride has been studied extensively for its potential applications in medicinal chemistry. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of the nervous system. This compound has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Mécanisme D'action
Target of Action
The primary target of (2-Methylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent inhibitor of AChE . The compound interacts with the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This results in an accumulation of acetylcholine, which can lead to prolonged nerve impulses.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This can result in prolonged nerve impulses, potentially leading to various physiological effects depending on the specific neurons involved.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methylcyclopropyl)methanesulfonyl fluoride in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of acetylcholinesterase inhibition without interfering with other enzymes. However, one limitation of using this compound is its irreversible inhibition of acetylcholinesterase, which can make it difficult to study the effects of reversible inhibition.
Orientations Futures
There are several future directions for research on (2-Methylcyclopropyl)methanesulfonyl fluoride. One area of research could be the development of this compound-based pesticides. This compound has been shown to have insecticidal activity against several insect species, including the red flour beetle and the yellow fever mosquito. Another area of research could be the development of this compound-based drugs for the treatment of fungal infections. This compound has been shown to have antifungal activity against Candida albicans, which is a common cause of fungal infections in humans. Additionally, further research could be done to explore the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase could have potential therapeutic applications in the treatment of these disorders.
Méthodes De Synthèse
The synthesis of (2-Methylcyclopropyl)methanesulfonyl fluoride involves the reaction of 2-methylcyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a melting point of 51-53°C.
Safety and Hazards
“(2-Methylcyclopropyl)methanesulfonyl fluoride” is classified as dangerous . It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to rinse with water .
Analyse Biochimique
Biochemical Properties
It is known that methanesulfonyl fluoride, a structurally related compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems
Molecular Mechanism
If it acts similarly to methanesulfonyl fluoride, it may exert its effects at the molecular level by irreversibly inhibiting AChE This could involve binding interactions with the enzyme, leading to changes in gene expression
Propriétés
IUPAC Name |
(2-methylcyclopropyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQXZFLXHSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2171925-06-5 |
Source


|
| Record name | (2-methylcyclopropyl)methanesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)


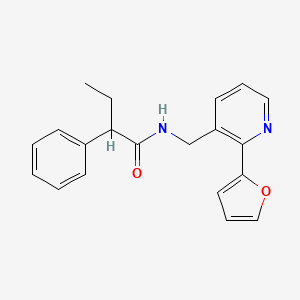
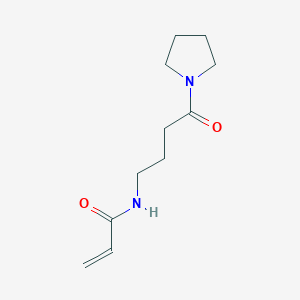
![4-(3-methoxyphenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2881480.png)


![5-[(4-isopropylphenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2881483.png)
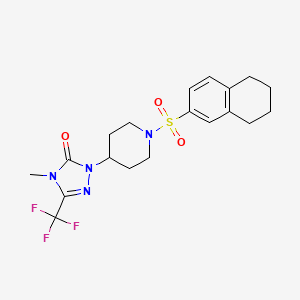
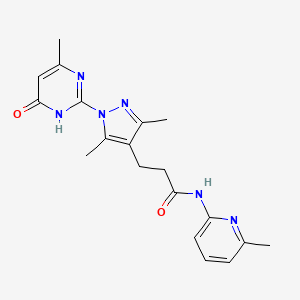
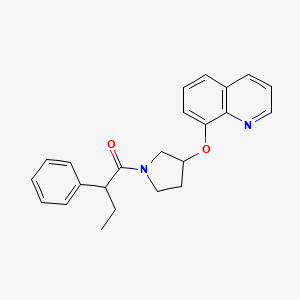
![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)
